molecular formula C9H19NO B1442369 2-Amino-2-cyclohexylpropan-1-ol CAS No. 855363-85-8

2-Amino-2-cyclohexylpropan-1-ol

Cat. No. B1442369
M. Wt: 157.25 g/mol
InChI Key: QUERJNUDNIGFHV-UHFFFAOYSA-N
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Description

“2-Amino-2-cyclohexylpropan-1-ol”, also known as ACHP, is a secondary amine. It is commonly used in the synthesis of pharmaceuticals and agrochemicals. The compound has a molecular weight of 157.26 and is typically available in powder form .


Molecular Structure Analysis

The molecular formula of “2-Amino-2-cyclohexylpropan-1-ol” is C9H19NO . The InChI code is 1S/C9H19NO/c1-9(10,7-11)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-2-cyclohexylpropan-1-ol” are not available from my web search, amines in general can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

“2-Amino-2-cyclohexylpropan-1-ol” is a powder at room temperature . It has a melting point of 80-81 degrees Celsius .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

  • Catalytic Oxidation of Cyclohexene : The study of controllable and selective catalytic oxidation of cyclohexene, leading to various industrially relevant products, underscores the importance of catalyst development in organic synthesis, potentially relevant to the synthesis or transformations involving "2-Amino-2-cyclohexylpropan-1-ol" (Cao et al., 2018).

Pharmaceutical Applications

  • Cyclodextrins in Drug Delivery : Cyclodextrins' ability to form inclusion complexes with various molecules highlights their utility in modifying the properties of pharmaceutical compounds, which could be pertinent to enhancing the solubility or stability of "2-Amino-2-cyclohexylpropan-1-ol" based derivatives (Valle, 2004).

Materials Science

  • Poly(amino acid)s for Biomedical Application : The development of polymers from amino acid building blocks for biomedical applications, such as drug and gene delivery systems, presents an avenue for exploring "2-Amino-2-cyclohexylpropan-1-ol" in the design of novel biocompatible materials (Thompson & Scholz, 2021).

Analytical Chemistry

  • Ninhydrin Reaction for Amino Acid Analysis : The ninhydrin reaction's role in analyzing amino acids and peptides in various scientific fields underlines the importance of analytical techniques that could be applicable to studying "2-Amino-2-cyclohexylpropan-1-ol" and its derivatives (Friedman, 2004).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(10,7-11)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERJNUDNIGFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclohexylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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